molecular formula C15H26N2O4 B2563313 (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-46-2

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2563313
CAS No.: 1286207-46-2
M. Wt: 298.383
InChI Key: GFVVQCGSYSMWIG-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound often used in medicinal chemistry It features a pyrrolidine ring, a tetrahydropyran moiety, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Tetrahydropyran Moiety: This step involves the addition of the tetrahydropyran group, often through a nucleophilic substitution reaction.

    Attachment of the Carbamate Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary, but typical reagents include halides and bases for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound, which may have different biological activities.

    tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate: Without the stereochemistry specified, this compound may have different properties.

Uniqueness

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)16-12-4-7-17(10-12)13(18)11-5-8-20-9-6-11/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVVQCGSYSMWIG-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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